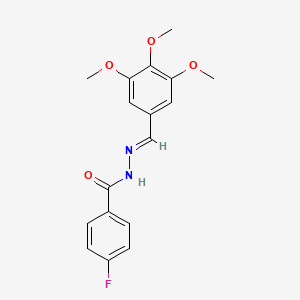![molecular formula C16H16ClNO2S B5568315 2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)
2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, also known as CHS-828, is a synthetic compound that has been studied for its potential use in cancer treatment. CHS-828 was first synthesized in 1997 by researchers at the Karolinska Institute in Sweden. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Nanosized N-sulfonated Brönsted Acidic Catalysts : A study by Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonic acid, which was used for the efficient synthesis of hexahydroquinolines through a one-pot condensation process. This demonstrates the compound's utility in facilitating organic reactions under solvent-free conditions, yielding products in excellent yields and short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2016).
Stereochemistry in Isoquinoline Compounds : Research by Sugiura et al. (1997) focused on the stereochemistry of certain tetrahydroisoquinoline derivatives, obtained through treatment with bromine and methanol. This study highlights the compound's relevance in understanding and controlling stereochemical outcomes in organic synthesis (Sugiura et al., 1997).
Derivatives and Structural Analysis : A study by Ohba et al. (2012) analyzed various derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, revealing insights into the molecular structure and steric effects induced by substituents. This research contributes to the broader understanding of molecular interactions and structural dynamics in similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Visible Light-Promoted Synthesis : Liu et al. (2016) described a method for synthesizing heterocyclic derivatives using a visible-light-promoted reaction. This approach underscores the potential of 2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in photoredox catalysis and organic synthesis (Liu, Cong, Liu, & Sun, 2016).
Anticancer Agent Synthesis : A study presented at the AACR Annual Meeting 2010 by Redda, Gangapuram, and Ardley explored the synthesis of substituted tetrahydroisoquinolines as potential anticancer agents. This highlights the medicinal chemistry applications of the compound, particularly in developing novel pharmaceuticals (Redda, Gangapuram, & Ardley, 2010).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-16-7-5-13(6-8-16)12-21(19,20)18-10-9-14-3-1-2-4-15(14)11-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNGXPVQBUBVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)


![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)
![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)
